molecular formula C8H11NO B3019721 2-Cyclobutyl-3-oxobutanenitrile CAS No. 1956334-69-2

2-Cyclobutyl-3-oxobutanenitrile

Cat. No.: B3019721
CAS No.: 1956334-69-2
M. Wt: 137.182
InChI Key: ZRJVRCGAKYPGCO-UHFFFAOYSA-N
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Description

2-Cyclobutyl-3-oxobutanenitrile is an organic compound with the molecular formula C8H11NO It is characterized by a cyclobutyl group attached to a 3-oxobutanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-3-oxobutanenitrile typically involves the reaction of cyclobutyl ketone with malononitrile under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which subsequently undergoes nucleophilic addition to the nitrile group. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-3-oxobutanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or the carbonyl group to alcohols.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under acidic or basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines or alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

2-Cyclobutyl-3-oxobutanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-3-oxobutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and functional groups. The pathways involved may include nucleophilic addition, oxidation-reduction reactions, or substitution mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclobutyl-3-oxobutanal: Similar structure but with an aldehyde group instead of a nitrile.

    2-Cyclobutyl-3-oxobutanoic acid: Contains a carboxylic acid group instead of a nitrile.

    2-Cyclobutyl-3-oxobutylamine: Features an amine group instead of a nitrile.

Uniqueness

2-Cyclobutyl-3-oxobutanenitrile is unique due to its combination of a cyclobutyl ring and a nitrile group, which imparts distinct reactivity and potential for diverse chemical transformations. This uniqueness makes it valuable for specialized applications in synthetic chemistry and industrial processes.

Properties

IUPAC Name

2-cyclobutyl-3-oxobutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6(10)8(5-9)7-3-2-4-7/h7-8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJVRCGAKYPGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C#N)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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